molecular formula C8H12ClN5 B1232234 Trimethylpurin-6-ylammonium chloride CAS No. 13020-83-2

Trimethylpurin-6-ylammonium chloride

Cat. No.: B1232234
CAS No.: 13020-83-2
M. Wt: 213.67 g/mol
InChI Key: JSVIFNMHKUROQN-UHFFFAOYSA-M
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Chemical Reactions Analysis

Trimethylpurin-6-ylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Trimethylpurin-6-ylammonium chloride is unique due to its specific structure and mechanism of action. Similar compounds include:

These compounds share some similarities in their applications and mechanisms but differ in their specific chemical properties and effects.

Properties

IUPAC Name

trimethyl(7H-purin-6-yl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N5.ClH/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8;/h4-5H,1-3H3,(H,9,10,11,12);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVIFNMHKUROQN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=NC=NC2=C1NC=N2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15402-36-5 (Parent)
Record name 6-Purinyltrimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40926634
Record name N,N,N-Trimethyl-9H-purin-6-aminium chloride
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Molecular Weight

213.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13020-83-2
Record name 9H-Purin-6-aminium, N,N,N-trimethyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13020-83-2
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Record name 6-Purinyltrimethylammonium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUAP
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51095
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N-Trimethyl-9H-purin-6-aminium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl(purin-6-yl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.604
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Record name 6-PURINYLTRIMETHYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What were the initial goals in studying Trimethylpurin-6-ylammonium chloride (NSC-51095)?

A1: Early research on this compound (NSC-51095) focused on evaluating its potential as a cancer treatment. Researchers conducted preclinical studies in dogs and early-phase clinical trials (Phase 1) in humans to assess its safety, toxicity, and preliminary efficacy against various malignancies. [, , , , , ]

Q2: What were the key findings of the Phase 1 clinical trial?

A3: The Phase 1 clinical trial aimed to determine the acute toxicity of this compound (NSC-51095) in humans. [, ] A preliminary report highlighted the compound's toxicity profile in humans, though specifics weren't provided in the abstract. []

Q3: Did the clinical studies focus on any specific types of cancer?

A4: Further clinical investigations explored the use of this compound (NSC-51095) in treating various malignancies, with a particular emphasis on bladder cancer. [, ] Details regarding the efficacy and outcomes in this specific cancer type were not elaborated on in the abstracts.

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